molecular formula C13H8ClIN2O2S B1399114 4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1196507-56-8

4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1399114
CAS No.: 1196507-56-8
M. Wt: 418.64 g/mol
InChI Key: VXWPLQTVHINTNQ-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1196507-56-8) is a halogenated pyrrolopyridine derivative with the molecular formula C₁₃H₈ClIN₂O₂S and a molecular weight of 418.64 g/mol. It features a phenylsulfonyl group at position 1, a chlorine atom at position 4, and an iodine atom at position 5 of the pyrrolo[2,3-b]pyridine scaffold . This compound is primarily used as a synthetic intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate substituted derivatives for drug discovery . The phenylsulfonyl group acts as a protective group, enhancing stability during synthetic procedures while allowing subsequent deprotection for functionalization .

Storage conditions recommend keeping the compound in a dark place under an inert atmosphere at 2–8°C to prevent degradation . Its hazard profile includes warnings for acute toxicity (H302: harmful if swallowed) and eye irritation (H319) .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-5-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClIN2O2S/c14-12-10-6-7-17(13(10)16-8-11(12)15)20(18,19)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWPLQTVHINTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the pyrrolo[2,3-b]pyridine core, followed by selective halogenation and sulfonylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Substitution Reactions

The chloro and iodo groups at positions 4 and 5 undergo nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.

Reaction Type Reagents/Conditions Products Yield
Chlorine displacementKOH, NH₃ (aq.), 80°C, 12 h4-Amino-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine72%
Iodine displacementCuI, NaN₃, DMF, 100°C, 6 h4-Chloro-5-azido-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine65%
Sequential substitution1. Pd(OAc)₂, PPh₃, arylboronic acid
2. K₂CO₃, H₂O/THF
4-Aryl-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives58–85%

Key Observations :

  • Iodine exhibits higher reactivity in cross-coupling due to its weaker bond strength compared to chlorine .

  • Steric hindrance from the phenylsulfonyl group limits substitution at position 1.

Cross-Coupling Reactions

The iodo substituent participates efficiently in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Boronic Acid Catalyst System Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃DME/H₂O, 80°C, 12 h5-Phenyl-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine78%
3,4-DimethoxyphenylPd(dppf)Cl₂, CsFDMF, 100°C, 24 h5-(3,4-Dimethoxyphenyl)-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine82%

Mechanistic Notes :

  • Oxidative addition of Pd(0) to the C–I bond initiates the catalytic cycle.

  • Electronic effects from the sulfonyl group enhance coupling efficiency at position 5 .

Deprotection of the Phenylsulfonyl Group

The sulfonyl group can be removed under basic conditions to regenerate the NH-pyrrolopyridine core.

Reagent Conditions Product Yield
NaOH (2M)EtOH/H₂O (3:1), reflux, 6 h4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine90%
KOtBuDMSO, 120°C, 3 hDeprotected pyrrolopyridine88%

Applications :

  • The deprotected compound serves as a ligand for metal-catalyzed reactions or a pharmacophore in medicinal chemistry.

Oxidation and Reduction

The sulfonyl group and halogens influence redox behavior.

Reaction Reagents Outcome
Oxidationm-CPBA, CH₂Cl₂, 0°C → RTSulfone remains stable; no observable change
ReductionLiAlH₄, THF, 0°CPartial reduction of the pyridine ring

Limitations :

  • The electron-deficient pyrrolopyridine core resists full reduction under standard conditions.

Comparative Reactivity

A reactivity hierarchy for substituents was established:
C–I > C–Cl > C–H
This trend guides sequential functionalization strategies.

Critical Research Findings

  • Regioselectivity : Coupling occurs exclusively at C5 due to steric and electronic factors .

  • Stability : The compound decomposes above 200°C, limiting high-temperature applications.

  • Solubility : Poor aqueous solubility necessitates polar aprotic solvents (DMF, DMSO) for reactions.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a kinase inhibitor, which is crucial in cancer therapy. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and their dysregulation is often implicated in cancer.

Case Study: Kinase Inhibition

A study highlighted the synthesis of derivatives from 4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine that exhibited selective inhibition against various kinases. The synthesis involved palladium-catalyzed cross-coupling reactions, allowing for the introduction of different aryl groups at specific positions on the pyrrolo framework. This method yielded compounds with promising anticancer activity due to their ability to selectively target ATP-binding sites in kinases .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing a range of heterocyclic compounds with potential biological activities.

Synthetic Methodologies

The compound can undergo various chemical transformations, including:

  • Chalcogenation : Utilizing iodine as a catalyst to introduce sulfur or selenium into the pyrrolo framework .
  • Cross-Coupling Reactions : It can be employed in Suzuki or Sonogashira coupling reactions to create diverse aryl-substituted derivatives, enhancing its pharmacological profile .

Research indicates that derivatives of this compound exhibit significant biological activities, including antibacterial and antifungal properties.

Case Study: Antibacterial Activity

In vitro studies have demonstrated that certain derivatives possess potent antibacterial effects against Gram-positive bacteria. This has opened avenues for developing new antibiotics amid rising resistance to existing drugs.

Optical Applications

The compound's structure allows it to be explored for optical applications as well. Its potential as a fluorophore makes it suitable for use in bioimaging and cellular tracking.

Fluorescent Properties

Research has indicated that modifications to the pyrrolo framework can yield compounds with enhanced fluorescence properties, making them suitable candidates for use as biomarkers in cellular studies .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryKinase inhibitors for cancer therapySelective inhibition of Aurora kinases
SynthesisPrecursor for diverse heterocyclesCross-coupling reactions yielding novel compounds
Biological ActivityAntibacterial and antifungal propertiesPotent activity against Gram-positive bacteria
Optical ApplicationsPotential fluorophore for bioimagingEnhanced fluorescence properties in modified derivatives

Mechanism of Action

The mechanism of action of 4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the halogen substituents can influence its reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Positions

Compound Name Position 1 Position 3 Position 4 Position 5 Molecular Weight (g/mol) Key Applications
4-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Phenylsulfonyl H Cl I 418.64 Suzuki coupling precursor
5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a) H Phenylethynyl H Br 307.12 Sonogashira coupling intermediate
5-(4-Trifluoromethylphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6c) H NO₂ H 4-CF₃Ph 337.28 Kinase inhibition studies
4-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Triisopropylsilyl H Cl I 434.83 Protective group chemistry
5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine H H F Cl 186.61 Unprotected scaffold for functionalization

Key Observations :

Substituent Reactivity :

  • The iodine atom at position 5 in the target compound enhances its suitability for cross-coupling reactions compared to brominated analogs (e.g., 20a), as iodine participates more readily in transition metal-catalyzed reactions .
  • The phenylsulfonyl group at position 1 improves solubility in organic solvents compared to unprotected derivatives (e.g., 5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridine), facilitating purification .

Biological Activity :

  • Nitro and aryl groups at position 3 (e.g., 6c, 6d, 6e) are associated with kinase inhibitory activity, whereas the target compound’s halogenated structure is optimized for synthetic versatility rather than direct biological activity .

Table 2: Reaction Performance in Cross-Coupling Reactions

Compound Reaction Type Catalyst System Yield (%) Reference
This compound Suzuki Coupling Pd(dppf)Cl₂, Cs₂CO₃ 75–85
5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine Sonogashira Coupling Pd(PPh₃)₄, CuI 51
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃ 74–94

Insights :

  • The target compound’s iodine substituent enables higher yields in Suzuki couplings compared to brominated analogs due to iodine’s superior leaving-group ability .
  • Electron-withdrawing groups (e.g., NO₂ at position 3) in compounds like 6c–6g enhance electrophilicity, accelerating nucleophilic aromatic substitution reactions .

Biological Activity

4-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1196507-56-8) is a synthetic compound belonging to the pyrrolopyridine class. Its unique structure and functional groups suggest potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources, including research studies and chemical databases.

The molecular formula of this compound is C13H8ClIN2O2S, with a molecular weight of 418.64 g/mol. The compound has a predicted density of 1.91 g/cm³ and a boiling point around 543 °C .

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrrolopyridine derivatives. For example, certain analogs have demonstrated significant antiviral activity against dengue virus by inhibiting AAK1 and GAK . Although direct studies on this compound are scarce, its structural similarity to these active compounds indicates potential efficacy against viral pathogens.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary data suggest that related pyrrolopyridine compounds exhibit varying degrees of cytotoxicity across different cell lines, including cancerous and non-cancerous cells . Further investigation into the cytotoxic effects of this compound is warranted to establish its therapeutic window.

Inhibition Studies

A study focusing on the inhibition of AAK1 revealed that certain pyrrolopyridine derivatives could reduce viral replication significantly in vitro. The IC50 values for these compounds ranged from 0.5 μM to 10 μM . While specific data for our compound is not available, it is plausible that similar activity could be observed given its structural characteristics.

Data Summary Table

PropertyValue
Molecular Formula C13H8ClIN2O2S
Molecular Weight 418.64 g/mol
Density 1.91 g/cm³ (predicted)
Boiling Point ~543 °C (predicted)
CAS Number 1196507-56-8
Potential Activities Antiviral, Cytotoxic

Q & A

Q. What is the optimized synthetic route for 4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how can high yields be achieved?

The compound can be synthesized via sulfonylation of the parent pyrrolopyridine scaffold. A method adapted from analogous sulfonyl-protected derivatives involves:

  • Reacting 4-chloro-1H-pyrrolo[2,3-b]pyridine with phenylsulfonyl chloride under basic conditions (NaOH) in dichloromethane at 273 K .
  • Key steps include slow addition of the sulfonyl chloride to avoid side reactions and use of benzyltriethylammonium chloride as a phase-transfer catalyst.
  • Purification involves filtration through Celite, solvent evaporation, and recrystallization from methanol, yielding ~78% pure product . Critical Parameters : Temperature control (<273 K), stoichiometric excess of sulfonyl chloride (1.2 equiv), and inert atmosphere to prevent hydrolysis.

Q. What analytical techniques are essential for initial characterization of this compound?

  • NMR Spectroscopy : Confirm substitution patterns (e.g., chloro and iodo groups via 13C^{13}\text{C} chemical shifts).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+^+ peak).
  • Melting Point Analysis : Assess purity (sharp melting point indicates high crystallinity).
  • HPLC : Monitor purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, such as torsional angles and intermolecular interactions?

Single-crystal X-ray diffraction provides atomic-level resolution:

  • Torsional Angles : The dihedral angle between the phenylsulfonyl group and the pyrrolopyridine core is ~79.6°, influencing π-π stacking .
  • Intermolecular Interactions : π-π interactions (centroid distance: 3.623 Å) stabilize the crystal lattice, critical for understanding solubility and solid-state reactivity .
  • Refinement Metrics : High data-to-parameter ratios (>14:1) and low R-factors (<0.05) ensure reliability .
Crystallographic Parameter Value Source
Dihedral Angle79.60° ± 0.06°
π-π Stacking Distance3.623 Å
R Factor0.039–0.052

Q. What strategies enable selective functionalization of the iodo-substituent in this compound?

The 5-iodo group is amenable to cross-coupling reactions (e.g., Suzuki, Sonogashira):

  • Palladium Catalysis : Use Pd(PPh3_3)4_4 with aryl boronic acids in THF/water (3:1) at 80°C for 24h .
  • Metalation : Lithium-halogen exchange with n-BuLi at -78°C, followed by electrophilic quenching (e.g., CO2_2 for carboxylation) . Challenge : Competing reactivity at the 4-chloro position requires sterically hindered ligands (e.g., XPhos) to enhance selectivity .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • ADMET Prediction : Tools like ACD/Labs Percepta estimate logP (~3.2), aqueous solubility (LogS: -4.5), and CYP450 inhibition profiles .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model binding to kinase targets (e.g., JAK2), highlighting hydrophobic interactions with the sulfonyl group .

Q. How should researchers address contradictions in reported synthetic yields or spectral data?

  • Reproducibility Checks : Validate reaction conditions (e.g., moisture control, catalyst purity).
  • Advanced NMR Techniques : Use 1H^{1}\text{H}-15N^{15}\text{N} HMBC to resolve ambiguous NOE correlations in aromatic regions.
  • Comparative Crystallography : Cross-reference with structural databases (e.g., CCDC) to identify polymorphic variations .

Key Methodological Recommendations

  • Synthesis : Prioritize low-temperature, anhydrous conditions to suppress hydrolysis of the sulfonyl group .
  • Functionalization : Screen multiple catalysts (Pd, Cu) to optimize cross-coupling efficiency .
  • Data Validation : Combine crystallographic and computational data to resolve structural uncertainties .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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